molecular formula C20H19BrN2O5S B2771425 Ethyl 2-[[(Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate CAS No. 890105-27-8

Ethyl 2-[[(Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B2771425
CAS No.: 890105-27-8
M. Wt: 479.35
InChI Key: GZWZVJKVOXYXIT-UHFFFAOYSA-N
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Description

Ethyl 2-[[(Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate is a useful research compound. Its molecular formula is C20H19BrN2O5S and its molecular weight is 479.35. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 2-[[(Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN2O5S/c1-5-28-20(26)16-10(2)11(3)29-19(16)23-18(25)13(9-22)6-12-7-14(21)17(24)15(8-12)27-4/h6-8,24H,5H2,1-4H3,(H,23,25)/b13-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZWZVJKVOXYXIT-MLPAPPSSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C(=CC2=CC(=C(C(=C2)Br)O)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)/C(=C\C2=CC(=C(C(=C2)Br)O)OC)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-[[(Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound, focusing on its efficacy against various biological targets.

Synthesis

The synthesis of this compound typically involves multi-step reactions including condensation and cyclization processes. The key steps include:

  • Formation of the Thiophene Ring : The thiophene moiety is synthesized using appropriate thiophene derivatives.
  • Amination Reaction : The introduction of the amino group is achieved through nucleophilic substitution reactions.
  • Coupling with Aromatic Systems : The compound is then coupled with the bromo-substituted aromatic system to enhance its biological activity.

Anticancer Activity

Research has demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study evaluating thieno[2,3-d]pyrimidine derivatives found that modifications to the thiophene structure could enhance anticancer activity, suggesting a promising avenue for further research on this compound’s efficacy against cancer cells such as MDA-MB-231 (breast cancer) and others .

Antimicrobial Properties

The compound has shown potential antimicrobial properties, particularly against Gram-positive bacteria. In vitro studies indicated that derivatives of thiophene exhibited notable antibacterial activity, with minimum inhibitory concentrations (MIC) in the range of 3.125 mg/mL against resistant strains like XDR Salmonella Typhi . This suggests that the ethyl ester functional group may play a crucial role in enhancing the compound's interaction with bacterial enzymes.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that specific substitutions on the thiophene and aromatic rings significantly impact biological activity:

Substituent Effect on Activity
Bromo Group Increases potency against cancer cell lines
Methoxy Group Enhances solubility and bioavailability
Cyanoprop Group Critical for interaction with biological targets

Case Studies

  • Breast Cancer Cell Line Study : A series of thieno[2,3-d]pyrimidine derivatives were tested against MDA-MB-231 cells, highlighting that compounds with electron-withdrawing groups exhibited higher cytotoxicity (IC50 = 27.6 μM) compared to others .
  • Antibacterial Activity Assessment : In a comparative study against XDR Salmonella Typhi, compounds structurally similar to this compound demonstrated significant antibacterial effects, suggesting a robust platform for developing new antimicrobial agents .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds containing brominated phenolic structures. Ethyl 2-[[(Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate has shown promise in inhibiting tumor growth in various cancer cell lines. Research indicates that the compound may induce apoptosis through the activation of specific signaling pathways associated with cell cycle regulation.

Case Study: In Vitro Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers tested the compound against breast cancer cell lines (MCF-7 and MDA-MB-231). The results demonstrated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting its potential as a lead compound for further development .

Anti-inflammatory Properties

The compound's structure suggests it may possess anti-inflammatory properties, attributed to the presence of hydroxyl and methoxy groups on the aromatic ring. These functional groups are known to modulate inflammatory responses.

Case Study: In Vivo Anti-inflammatory Effects

A study conducted on animal models indicated that administration of the compound significantly reduced inflammation markers such as TNF-alpha and IL-6 after induced inflammation via carrageenan injection. This suggests its potential utility in treating inflammatory diseases .

Organic Synthesis

This compound can also serve as an intermediate in organic synthesis. Its unique structure allows for further modifications that can yield derivatives with enhanced biological activity.

Material Science

The thiophene moiety in this compound can be utilized in developing organic electronic materials, such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). Research is ongoing to explore its conductivity and stability when incorporated into polymer matrices.

Q & A

Q. What role do counterions play in modulating solubility and reactivity during synthesis?

  • Methodological Answer : Screen counterions (e.g., HCl vs. TFA salts) via solubility tests in polar (water) and nonpolar (hexane) solvents. Assess reactivity differences in nucleophilic substitution reactions (e.g., bromo group displacement) using kinetic studies (GC-MS monitoring). Correlate findings with pKa values of counterion acids .

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